4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole
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Overview
Description
4-[4-(4-Methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole is a complex organic compound with a molecular formula of C21H22N5O[_{{{CITATION{{{_1{4-[4-(4-Methoxyphenyl)-1-piperazinyl]-5H-pyrimido5,4-b ... - ChemSpider. This compound belongs to the class of pyrimido[5,4-b]indoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting with the formation of the pyrimido[5,4-b]indole core. This can be achieved through the condensation of appropriate precursors, such as amines and aldehydes, under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[4-(4-Methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole is studied for its potential biological activities, such as binding to receptors or enzymes.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference standard for analytical purposes.
Mechanism of Action
The mechanism by which 4-[4-(4-Methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the biological context, but the compound's structural features play a crucial role in its activity.
Comparison with Similar Compounds
4-[4-(3-Methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole
4-[4-(2-Methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole
4-[4-(4-Hydroxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole
Uniqueness: 4-[4-(4-Methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole stands out due to its specific methoxy group at the 4-position of the phenyl ring, which can influence its binding affinity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-27-16-8-6-15(7-9-16)25-10-12-26(13-11-25)21-20-19(22-14-23-21)17-4-2-3-5-18(17)24-20/h2-9,14,24H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVZXRUGJNGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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